Methyl 2-(3-nitrobenzylidene)acetoacetate
Overview
Description
Methyl 2-(3-nitrobenzylidene)acetoacetate is an organic compound with the chemical formula C12H11NO5. It is a yellow solid that is soluble in organic solvents such as chloroform, dichloromethane, and dimethyl sulfoxide, but insoluble in water . This compound is used as an intermediate in organic synthesis, particularly in the preparation of drugs, dyes, and optically active compounds .
Mechanism of Action
Target of Action
This compound is an organic compound and can be used as an intermediate in organic synthesis . It can be used in the synthesis of drugs, dyes, and optically active compounds .
Biochemical Pathways
As an intermediate in organic synthesis, it may participate in various chemical reactions that lead to the formation of different compounds .
Result of Action
As an intermediate in organic synthesis, its primary role is likely to participate in chemical reactions to form other compounds .
Action Environment
The action, efficacy, and stability of Methyl 2-(3-nitrobenzylidene)acetoacetate can be influenced by various environmental factors. For instance, its stability might be affected by factors such as temperature, pH, and the presence of other chemicals . It should be stored in a dark, dry, and well-ventilated place .
Preparation Methods
Methyl 2-(3-nitrobenzylidene)acetoacetate can be synthesized through the reaction of benzaldehyde and ethyl acetoacetate under specific conditions . The general procedure involves:
Reactants: Benzaldehyde and ethyl acetoacetate.
Catalyst: A base such as sodium ethoxide.
Solvent: Ethanol or another suitable organic solvent.
Conditions: The reaction mixture is typically heated under reflux for several hours until the reaction is complete.
Industrial production methods may involve similar steps but are optimized for higher yields and purity. For example, the use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Methyl 2-(3-nitrobenzylidene)acetoacetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common reagents and conditions used in these reactions include:
Reduction: Hydrogen gas, palladium on carbon.
Oxidation: Potassium permanganate, acidic or basic conditions.
Substitution: Amines or alcohols, often in the presence of a base or acid catalyst.
Major products formed from these reactions include amino derivatives, carboxylic acids, and substituted esters .
Scientific Research Applications
Methyl 2-(3-nitrobenzylidene)acetoacetate has several scientific research applications:
Comparison with Similar Compounds
Methyl 2-(3-nitrobenzylidene)acetoacetate can be compared with other similar compounds such as:
Ethyl 2-(3-nitrobenzylidene)acetoacetate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 2-(2-nitrobenzylidene)acetoacetate: Similar structure but with the nitro group in the ortho position instead of the meta position.
The uniqueness of this compound lies in its specific structural configuration, which influences its reactivity and applications in organic synthesis .
Properties
CAS No. |
119128-13-1 |
---|---|
Molecular Formula |
C12H11NO5 |
Molecular Weight |
249.22 g/mol |
IUPAC Name |
methyl (2Z)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate |
InChI |
InChI=1S/C12H11NO5/c1-8(14)11(12(15)18-2)7-9-4-3-5-10(6-9)13(16)17/h3-7H,1-2H3/b11-7- |
InChI Key |
LYUBYLJQOZIBQB-XFFZJAGNSA-N |
SMILES |
CC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)OC |
Isomeric SMILES |
CC(=O)/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/C(=O)OC |
Canonical SMILES |
CC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)OC |
Synonyms |
(Z)-2-[(3-Nitrophenyl)methylene]-3-oxobutanoic Acid Methyl Ester; (2Z)-2-[(3-Nitrophenyl)methylene]-3-oxobutanoic Acid Methyl Ester |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Q1: What is the significance of Methyl 2-(3-nitrobenzylidene)acetoacetate in the synthesis of Pranidipine?
A: this compound is a crucial intermediate formed by the condensation of Methyl acetoacetate and 3-nitrobenzaldehyde. This compound then undergoes a Hantzsch cyclization with cinnamyl 3-aminocrotonate to produce Pranidipine []. This synthetic route offers a milder and more efficient way to synthesize Pranidipine compared to previous methods.
Q2: What spectroscopic data confirms the successful synthesis of this compound?
A: While the research paper primarily focuses on the final product, Pranidipine, it mentions that the synthesized Pranidipine was characterized by IR, 1H NMR, 13C NMR, and MS spectral measurements []. It can be inferred that similar spectroscopic techniques were likely employed to confirm the structure of this compound during the synthesis process.
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